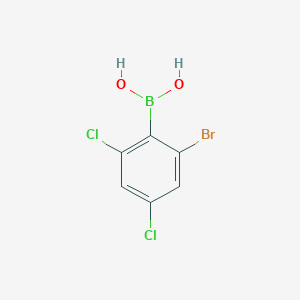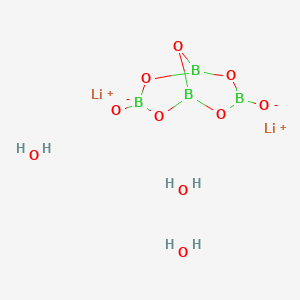
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride (2APF-HCl) is a small molecule that has recently been studied for its potential use in scientific research and experiments. This molecule is a derivative of 2-amino-3-phenylpropan-1-ol (2AP), which is an organic compound with a wide range of applications. 2APF-HCl is a white powder that is soluble in water and ethanol, and has a melting point of approximately 97°C. It is synthesized through a multi-step process involving the use of a variety of chemicals and reagents.
科学的研究の応用
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride has a wide range of applications in scientific research. It has been used as a substrate for the enzyme monoamine oxidase (MAO) in studies of the structure and function of this enzyme. It has also been used to study the effects of MAO inhibitors on MAO activity. Additionally, this compound has been used as a substrate for other enzymes, such as cytochrome P450 and acetylcholinesterase, in studies of their structure and function.
作用機序
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride is a substrate for monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. When this compound binds to the active site of MAO, it is oxidized by the enzyme, forming a product that is then further metabolized. This process is known as monoamine oxidase-catalyzed oxidation.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO activity can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body. In addition, this compound has been shown to have an effect on the activity of other enzymes, such as cytochrome P450 and acetylcholinesterase, which can also affect biochemical and physiological processes.
実験室実験の利点と制限
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easier to handle and store than larger compounds. In addition, it is soluble in water and ethanol, which makes it easier to work with in aqueous solutions. Furthermore, it has a relatively low melting point, which makes it easier to handle and store than compounds with higher melting points.
However, this compound also has some limitations for use in laboratory experiments. It is a relatively expensive compound, which can limit its use in experiments that require large amounts of the compound. In addition, it is a relatively unstable compound, which can limit its use in experiments that require long-term storage of the compound.
将来の方向性
The potential applications of 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride are still being explored. Future research may focus on the use of this compound as a substrate for other enzymes, such as proteases and lipases. Additionally, research may focus on the effects of this compound on other biochemical and physiological processes, such as the regulation of gene expression. Finally, research may focus on the development of new synthesis methods for this compound, which would make it easier to produce and use in laboratory experiments.
合成法
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride is synthesized using a multi-step process. The first step involves the reaction of 2-amino-3-phenylpropan-1-ol (2AP) with trifluoromethanesulfonyl chloride (TFMSCl) in the presence of a base, such as pyridine, to form the intermediate 2-amino-3-(trifluoromethylsulfonyl)-propan-1-ol (2ATMS-OH). This intermediate is then reacted with 2,4-difluorophenyl magnesium bromide (DFMgBr) in the presence of a base, such as triethylamine, to form the desired product this compound.
特性
IUPAC Name |
2-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-7-2-1-6(9(11)4-7)3-8(12)5-13;/h1-2,4,8,13H,3,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHITVOLMQDAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














